2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide
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Overview
Description
2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide is a chemical compound with the molecular formula C7H5F2NO4S. This compound is part of the benzodioxole family, which is known for its diverse applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide typically involves the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride, sodium hydrogen fluoride, cesium hydrogen fluoride, rubidium hydrogen fluoride, or quaternary ammonium hydrogen fluoride . This reaction results in the substitution of chlorine atoms with fluorine atoms, forming the desired difluoro compound.
Chemical Reactions Analysis
2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine atoms in the benzodioxole ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide has several scientific research applications:
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The difluoro substituents enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide can be compared with other benzodioxole derivatives, such as:
2,2-difluoro-1,3-benzodioxole-4-carboxaldehyde: This compound has a carboxaldehyde group instead of a sulfonamide group, which affects its reactivity and applications.
2,2-difluoro-1,3-benzodioxole-4-carboxylic acid: This compound has a carboxylic acid group, making it more acidic and suitable for different chemical reactions.
The uniqueness of this compound lies in its sulfonamide group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2,2-difluoro-1,3-benzodioxole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO4S/c8-7(9)13-4-2-1-3-5(6(4)14-7)15(10,11)12/h1-3H,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUAYWRSUBGEMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N)OC(O2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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